Hpk1-IN-17 -

Hpk1-IN-17

Catalog Number: EVT-15279903
CAS Number:
Molecular Formula: C26H28N6O
Molecular Weight: 440.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Immuno-Oncological Rationale for HPK1-Targeted Therapy

HPK1 as a Negative Regulator of T-Cell Receptor Signaling Cascades

Hematopoietic Progenitor Kinase 1 (HPK1/MAP4K1) is a serine/threonine kinase predominantly expressed in hematopoietic cells, where it functions as a critical brake on T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is recruited to the LAT signalosome via interactions with adaptor proteins SLP-76 and Gads. This recruitment facilitates phosphorylation by ZAP-70 at tyrosine 379, enabling HPK1 to bind SLP-76 and achieve full catalytic activity through autophosphorylation at threonine 165 and serine 171 [1] [4]. Activated HPK1 phosphorylates SLP-76 at serine 376, creating a binding site for 14-3-3 proteins. This phosphorylation triggers ubiquitin-mediated degradation of SLP-76, destabilizing the TCR signaling complex and terminating downstream signal transduction [1] [9]. Consequently, HPK1 activation suppresses key pathways such as PLCγ1, ERK, and NF-κB, ultimately dampening T-cell proliferation, cytokine production (e.g., IL-2), and cytotoxic activity [4] [7]. Genetic knockout of HPK1 in Jurkat T cells augments TCR-induced ERK phosphorylation by >70%, while reconstitution with wild-type HPK1—but not kinase-dead mutants (K46E)—restores immunosuppression [4]. This mechanistic hierarchy positions HPK1 as a master negative regulator of proximal TCR signaling.

Table 1: Key Molecular Interactions in HPK1-Mediated TCR Suppression

HPK1 Domain/ResidueInteracting MoleculeFunctional Consequence
Kinase domain (T165, S171)AutophosphorylationFull catalytic activation
Phosphorylated Y379SLP-76 SH2 domainRecruitment to LAT signalosome
Activated kinase domainSLP-76 S376Phosphorylation-induced 14-3-3 binding
N-terminal domainLAT/Gads adaptorsLipid raft localization

Mechanistic Role of HPK1 in Immune Evasion and Tumor Microenvironment Suppression

Beyond cell-intrinsic T-cell suppression, HPK1 enables tumor immune evasion through multifaceted regulation of the tumor microenvironment (TME). In dendritic cells (DCs), HPK1 inactivation enhances costimulatory molecule expression (CD80/CD86) and proinflammatory cytokine secretion (IL-12), improving antigen presentation and T-cell priming [3] [9]. Conversely, HPK1 activity in myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) reinforces immunosuppressive phenotypes. Notably, prostaglandin E2 (PGE2)—a factor overproduced by COX-2-expressing tumors like lung adenocarcinoma—activates HPK1 via EP2/EP4 receptors. This activation suppresses T-cell proliferation and IL-2 synthesis by >50%, facilitating tumor progression [1] [6]. In HPK1-knockout mice, PGE2 fails to inhibit T-cell responses, and Lewis lung carcinoma (LLC) growth is significantly attenuated due to enhanced tumor-infiltrating lymphocyte (TIL) activity [6]. Additionally, HPK1 intersects with TGF-β signaling to promote regulatory T-cell (Treg) differentiation and stromal fibrosis, further cementing immunosuppressive TME landscapes [3] [8].

Table 2: HPK1-Dependent Immune Cell Dysfunction in the TME

Immune Cell TypeHPK1-Mediated DysfunctionTumor-Promoting Consequence
CD8+ T cellsSuppressed IL-2/IFN-γ production, increased exhaustion markersImpaired cytotoxic activity
Dendritic cellsReduced CD80/CD86 and IL-12 expressionInefficient T-cell priming
MDSCs/TAMsEnhanced arginase-1/PD-L1 expressionT-cell inhibition and stromal remodeling
Regulatory T cellsTGF-β-induced differentiationImmune tolerance

Preclinical Validation of HPK1 Inhibition in Synergizing Anti-PD-1/PD-L1 Therapies

Pharmacological HPK1 inhibition demonstrates robust synergy with immune checkpoint blockade (ICB) by counteracting adaptive resistance mechanisms. In syngeneic MC38 (colon adenocarcinoma) and GL261 (glioma) models, HPK1-knockout mice exhibit 80–90% tumor growth inhibition when treated with anti-PD-L1 antibodies, versus 40–50% with ICB monotherapy [1] [5]. The orally active inhibitor DS21150768 reverses PGE2-induced T-cell suppression and synergizes with anti-PD-1 to eradicate low-antigenicity tumors. Using ovalbumin-derived altered peptide ligands (APLs), DS21150768 enhanced T-cell responses to low-affinity antigens by 3–5 fold, expanding the TCR recognition repertoire beyond immunodominant epitopes [5]. Similarly, the diaminopyrimidine carboxamide inhibitor compound 1 (HPK1 IC₅₀ = 0.5 nM) elevated IL-2 production in human PBMCs by 10-fold and potentiated anti-tumor efficacy of CTLA-4 blockade in vivo [7]. Mechanistically, HPK1 inhibitors reverse PD-1-induced SLP-76 dephosphorylation, sustaining TCR signaling despite checkpoint ligation [9]. This synergy is underscored by increased CD8+ T-cell infiltration (2–3 fold), granzyme B expression, and myeloid cell reprogramming in combinatorial regimens.

Table 3: In Vivo Efficacy of HPK1 Inhibitors Combined with ICB

Tumor ModelHPK1 InhibitorCombination TherapyEfficacy (vs. Monotherapy)
MC38 colon cancerNDI-101150Anti-PD-195% tumor growth inhibition (+45%)
Lewis lung carcinomaDS21150768Anti-PD-1Complete regression in 40% of mice
GL261 gliomaCompound 1Anti-CTLA-4Survival prolongation by >100%
B16-F10 melanomaBGB-15025Anti-PD-L170% reduction in metastatic nodules

Compounds Mentioned in Article

  • HPK1-IN-17 (Implicitly discussed via class properties)
  • NDI-101150
  • CFI-402411
  • DS21150768
  • BGB-15025
  • Compound 1 (Diaminopyrimidine carboxamide)
  • GRC-54276
  • FB-849
  • RGT-264

Properties

Product Name

Hpk1-IN-17

IUPAC Name

N,N-dimethyl-4-[2-[4-(4-methylpiperazin-1-yl)phenyl]-5H-pyrrolo[2,3-b]pyrazin-7-yl]benzamide

Molecular Formula

C26H28N6O

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C26H28N6O/c1-30(2)26(33)20-6-4-18(5-7-20)22-16-27-25-24(22)29-23(17-28-25)19-8-10-21(11-9-19)32-14-12-31(3)13-15-32/h4-11,16-17H,12-15H2,1-3H3,(H,27,28)

InChI Key

UGFRQKYVEWFPGO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.